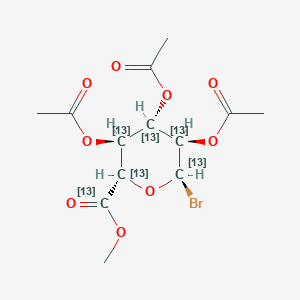
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate is a complex organic compound that features multiple functional groups, including acetoxy, bromo, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, which is then subjected to bromination to introduce the bromo group.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups.
Reduction: Reduction reactions might target the bromo group, converting it to a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, the compound might be used to study enzyme interactions, particularly those involving acetylation and bromination.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate would depend on its specific application. For example, in a biological context, it might interact with enzymes through its acetoxy or bromo groups, affecting enzyme activity or stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxyoxane-2-carboxylate: Lacks the bromo group.
Uniqueness
The presence of the bromo group in methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate makes it unique compared to its analogs. This bromo group can participate in specific reactions that chloro or unsubstituted analogs cannot.
Propiedades
Fórmula molecular |
C13H17BrO9 |
|---|---|
Peso molecular |
403.13 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |
Clave InChI |
GWTNLHGTLIBHHZ-JQNMFBIBSA-N |
SMILES isomérico |
CC(=O)O[13C@H]1[13C@@H]([13C@H](O[13C@@H]([13C@@H]1OC(=O)C)Br)[13C](=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


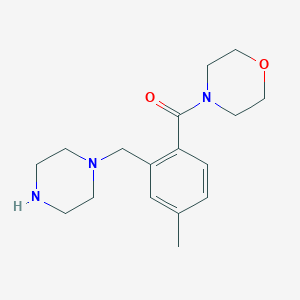
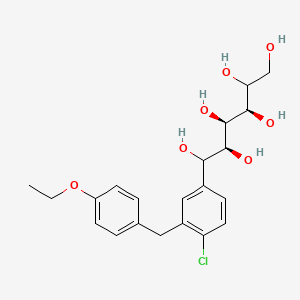
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)
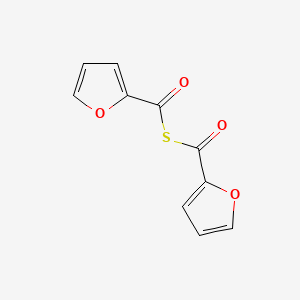
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
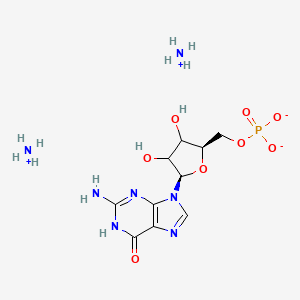
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
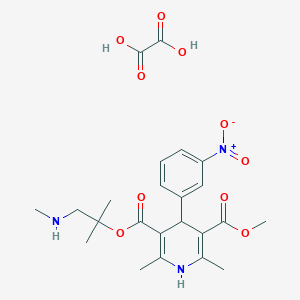
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

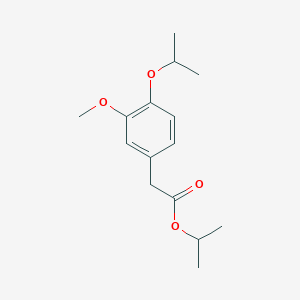
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
